molecular formula C14H16N4O4S B2523900 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034410-02-9

2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2523900
CAS RN: 2034410-02-9
M. Wt: 336.37
InChI Key: DYQIQUREUFCHEC-UHFFFAOYSA-N
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Description

2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

One of the notable applications of compounds structurally related to 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is in enzyme inhibition. Research by Jiang and Hansen (2011) identified disubstituted 1,2,3-triazoles as potent inhibitors against caspase-3, an enzyme involved in apoptosis, showcasing the potential of such compounds in therapeutic interventions related to cell death mechanisms Jiang & Hansen, 2011.

Synthetic Applications

The compound and its derivatives have been utilized in synthetic chemistry, particularly in the formation of complex heterocyclic structures. Shi et al. (2015) demonstrated the conversion of 1-sulfonyl-1,2,3-triazoles into α-imino carbenes, which underwent tandem reactions with salicylaldehydes to yield functionalized 2,5-epoxybenzo[f][1,4]oxazepines Shi et al., 2015. This highlights the versatility of triazole derivatives in synthesizing complex organic molecules.

Antimicrobial Activity

Compounds with the 1,2,3-triazole moiety, akin to the queried compound, have been explored for their antimicrobial properties. El-Sayed (2006) synthesized 1,2,4-triazole derivatives showing antimicrobial activity and potential as surface-active agents, indicating the broad utility of triazole compounds in medicinal chemistry and industrial applications El-Sayed, 2006.

Molecular Docking Studies

In the context of drug discovery, Fahim and Ismael (2021) conducted a reactivity investigation of sulfonamide derivatives, similar in structural complexity to the queried compound, using computational calculations and molecular docking. This study emphasizes the potential of such compounds in antimalarial activity and their interactions with biological targets, showcasing the relevance of triazole and sulfonamide derivatives in the development of new therapeutics Fahim & Ismael, 2021.

properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(9-12)22-8-7-21-13)17-6-3-11(10-17)18-15-4-5-16-18/h1-2,4-5,9,11H,3,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQIQUREUFCHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

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